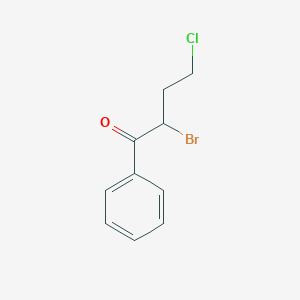

2-Bromo-1-(4-chlorophenyl)butan-1-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-(4-chlorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO/c1-2-9(11)10(13)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOSXLUJIZHWMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-(4-chlorophenyl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-1-(4-chlorophenyl)butan-1-one, a halogenated ketone of interest in synthetic organic chemistry and drug discovery. This document collates available data on its physical and chemical characteristics, spectroscopic signatures, and reactivity, offering a valuable resource for professionals in the field.

Core Chemical Properties

This compound, with the CAS number 1011-26-3, is a solid organic compound. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrClO | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 261.54 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 39.5°C | --INVALID-LINK-- |

| Boiling Point | 162°C at 14 Torr | --INVALID-LINK-- |

| Density (Predicted) | 1.457 ± 0.06 g/cm³ | --INVALID-LINK-- |

| InChI | InChI=1S/C10H10BrClO/c1-2-9(11)10(13)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | --INVALID-LINK-- |

| SMILES | CCC(C(=O)C1=CC=C(Cl)C=C1)Br | --INVALID-LINK-- |

Spectroscopic Profile

Predicted ¹H NMR Spectrum (CDCl₃)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic protons of the butyl chain.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.0 ppm), corresponding to the four protons on the para-substituted phenyl ring. The protons ortho to the carbonyl group will be deshielded and appear downfield, while the protons meta to the carbonyl group will appear slightly upfield.

-

Methine Proton (α-carbon): A triplet or multiplet (likely around δ 5.0-5.5 ppm) corresponding to the proton attached to the bromine-bearing carbon.

-

Methylene Protons (β-carbon): A multiplet (likely around δ 2.0-2.5 ppm) corresponding to the two protons adjacent to the chiral center.

-

Methyl Protons (γ-carbon): A triplet (likely around δ 1.0-1.3 ppm) corresponding to the three protons of the terminal methyl group.

Predicted ¹³C NMR Spectrum (CDCl₃)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

-

Carbonyl Carbon: A signal in the downfield region (typically δ 190-200 ppm).

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm), with the carbon bearing the chlorine atom and the carbon attached to the carbonyl group showing distinct chemical shifts.

-

Alpha-Carbon: A signal for the carbon attached to the bromine atom (typically δ 40-50 ppm).

-

Beta-Carbon: A signal for the methylene carbon (typically δ 25-35 ppm).

-

Gamma-Carbon: A signal for the terminal methyl carbon (typically δ 10-15 ppm).

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group and the carbon-halogen bonds.

-

C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹, characteristic of an aryl ketone.

-

C-Br Stretch: An absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically between 700 and 800 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Predicted Mass Spectrum

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) will result in a distinctive isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.

-

Molecular Ion (M⁺): Peaks corresponding to the molecular weight of the compound, showing the characteristic isotopic distribution for one bromine and one chlorine atom.

-

Major Fragments: Fragmentation is likely to occur via cleavage of the C-C bond alpha to the carbonyl group, leading to the formation of the 4-chlorobenzoyl cation (m/z 139/141) as a prominent peak. Another likely fragmentation is the loss of a bromine radical.

Reactivity and Synthetic Applications

This compound is an α-bromoketone, a class of compounds known for their utility as versatile intermediates in organic synthesis. The presence of the bromine atom at the α-position to the carbonyl group makes this carbon atom highly electrophilic and susceptible to nucleophilic attack.

Key reactions involving α-bromoketones include:

-

Nucleophilic Substitution: The bromide is a good leaving group, allowing for the introduction of a wide range of nucleophiles at the α-position. This is a fundamental transformation for the synthesis of more complex molecules.

-

Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo rearrangement to form carboxylic acid derivatives.

-

Synthesis of Heterocycles: α-Bromoketones are key starting materials for the synthesis of various heterocyclic systems, such as imidazoles, thiazoles, and oxazoles, through reactions with appropriate nucleophiles.

The diagram below illustrates the key reactive sites on an α-bromoketone.

Caption: Key reactive sites on an α-bromoketone.

Experimental Protocols

General Synthesis of α-Bromoketones

The synthesis of α-bromoketones is typically achieved by the reaction of the corresponding ketone with a brominating agent, often in the presence of an acid catalyst.

Caption: General workflow for the synthesis of α-bromoketones.

Materials:

-

1-(4-chlorophenyl)butan-1-one

-

Bromine (Br₂)

-

Acetic acid (or another suitable solvent)

-

Sodium bisulfite solution (aqueous)

-

Dichloromethane (or another suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve 1-(4-chlorophenyl)butan-1-one in a suitable solvent such as acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Slowly add a solution of bromine in the same solvent to the stirred solution of the ketone at room temperature. The addition should be dropwise to control the reaction rate and temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Once the reaction is complete, pour the reaction mixture into an ice-water mixture.

-

Quench any unreacted bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the orange color of bromine disappears.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic extracts and wash them sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Safety Precautions: Bromine is a highly corrosive and toxic substance. This experiment must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new chemical entities. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a comprehensive overview of its known and predicted chemical properties based on available information and the well-understood chemistry of α-bromoketones. The provided general synthetic protocol offers a starting point for its preparation in a laboratory setting. Further research to fully characterize this compound would be a valuable contribution to the field.

An In-depth Technical Guide to 2-Bromo-1-(4-chlorophenyl)butan-1-one (CAS: 3760-66-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(4-chlorophenyl)butan-1-one (CAS number 3760-66-5), a halogenated butyrophenone derivative. Due to its chemical structure, particularly the presence of an α-bromo ketone moiety, this compound is recognized as a potentially valuable intermediate in organic synthesis. This document consolidates available physicochemical data, outlines a general synthetic approach, and discusses the broader utility of the α-bromoketone chemical class in synthetic chemistry. While specific biological activity and detailed experimental protocols for this exact compound are not extensively documented in current literature, this guide serves as a foundational resource for researchers interested in its potential applications.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-bromo-4,4'-dichlorobutyrophenone, is a chemical compound with the molecular formula C₁₀H₉BrCl₂O.[1][2] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3760-66-5 | [1][2] |

| Molecular Formula | C₁₀H₉BrCl₂O | [1] |

| Molecular Weight | 295.99 g/mol | [1] |

| IUPAC Name | 2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one | [1] |

| Synonyms | 2-Bromo-4,4'-dichlorobutyrophenone, 4-chlorophenyl 1-bromo-3-chloropropyl ketone | [1] |

| Appearance | Solid (predicted) | |

| Boiling Point | 363.5 °C at 760 mmHg (Predicted) | |

| Flash Point | 173.7 °C (Predicted) | |

| Density | 1.457 g/cm³ (Predicted) |

Synthesis and Characterization

General Synthesis Protocol

The synthesis of this compound can be achieved through the α-bromination of the corresponding ketone, 4-chlorobutyrophenone. A general and established method for the synthesis of α-bromoketones involves the direct bromination of the ketone using elemental bromine in a suitable solvent.[3]

Experimental Protocol:

-

Starting Material: 4-chlorobutyrophenone (1 equivalent)

-

Reagent: Bromine (1 equivalent)

-

Solvent: Dichloromethane or other inert solvent

-

Procedure:

-

Dissolve 4-chlorobutyrophenone in the chosen solvent in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Cool the solution in an ice bath.

-

Add bromine dropwise to the stirred solution. The reaction is typically exothermic.

-

After the addition is complete, allow the reaction mixture to stir for an additional 15-30 minutes at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent to yield the crude product, which can be further purified by techniques such as column chromatography or recrystallization.[3]

-

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the molecular structure, including the position of the bromine atom and the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the carbonyl (C=O) stretching vibration characteristic of ketones.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Potential Applications in Organic Synthesis

The core reactivity of this compound stems from the presence of the α-bromo ketone functional group. This moiety makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, rendering the compound a versatile building block in organic synthesis. Although specific applications for this particular molecule are not widely reported, compounds of this class are instrumental in the synthesis of a variety of important organic molecules, including pharmaceuticals and other biologically active compounds.

The following diagram illustrates the general synthetic utility of α-bromoketones.

Caption: Synthetic pathways involving alpha-bromoketones.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available scientific literature detailing the specific biological activity, mechanism of action, or involvement in any signaling pathways of this compound. The toxicological properties of this compound have not been fully investigated. As with any α-haloketone, it should be handled with care as they are often lachrymatory and can be alkylating agents.

Conclusion

This compound is a chemical intermediate whose value lies in its potential as a building block for more complex molecules. The presence of the α-bromo ketone functional group opens up a range of synthetic possibilities. While its own biological profile remains uncharacterized, its utility as a precursor for pharmacologically relevant scaffolds, such as various heterocycles, suggests that it could be a valuable tool for medicinal chemists and drug discovery programs. Further research into the reactivity and potential applications of this compound is warranted.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

The following diagram outlines a general workflow for the safe handling and use of this chemical in a research setting.

Caption: A typical laboratory workflow for a chemical intermediate.

References

An In-depth Technical Guide to 2-Bromo-1-(4-chlorophenyl)butan-1-one: Synthesis, Properties, and Postulated Applications

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-Bromo-1-(4-chlorophenyl)butan-1-one, a halogenated butyrophenone derivative. Due to a notable scarcity of direct experimental data in publicly accessible literature, this document focuses on its molecular structure, plausible synthetic routes derived from established chemical principles, and predicted physicochemical properties. The guide also outlines potential applications in drug discovery and organic synthesis based on the reactivity of analogous α-bromoketones.

Molecular Structure and Identification

This compound is a chemical entity featuring a butyrophenone core structure. This core is characterized by a phenyl ring attached to a carbonyl group, which is, in turn, bonded to a four-carbon chain. In this specific molecule, a chlorine atom is substituted at the para (4-position) of the phenyl ring, and a bromine atom is located at the alpha (2-position) of the butan-1-one chain.

While a universally recognized CAS number is not consistently available across major chemical databases, some supplier catalogs associate this compound with CAS Number 1011-26-3 . However, researchers are advised to verify this information independently.

Table 1: Molecular Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₀BrClO |

| Canonical SMILES | CCC(Br)C(=O)C1=CC=C(Cl)C=C1 |

| InChI | InChI=1S/C10H10BrClO/c1-2-9(11)10(13)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 |

| InChIKey | BYOSXLUJIZHWMJ-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 261.54 g/mol | Calculated |

| Boiling Point | 311.7 °C at 760 mmHg | Predicted |

| Density | 1.457 g/cm³ | Predicted |

| LogP (octanol-water partition coefficient) | ~3.8 | Predicted |

| Topological Polar Surface Area | 17.1 Ų | Calculated |

Synthesis and Experimental Protocols

A definitive, published synthetic protocol for this compound is not available. However, a plausible and efficient two-step synthesis can be proposed based on well-established organic chemistry reactions: Friedel-Crafts acylation followed by α-bromination.

Step 1: Synthesis of the Precursor, 1-(4-chlorophenyl)butan-1-one

The precursor ketone can be synthesized via the Friedel-Crafts acylation of chlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

Experimental Protocol: Friedel-Crafts Acylation of Chlorobenzene

-

Materials:

-

Chlorobenzene

-

Butanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

-

-

Procedure:

-

To a stirred solution of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0-5 °C), add chlorobenzene (1.0 equivalent).

-

Add butanoyl chloride (1.1 equivalents) dropwise from a dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(4-chlorophenyl)butan-1-one.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

-

Step 2: α-Bromination of 1-(4-chlorophenyl)butan-1-one

The synthesized 1-(4-chlorophenyl)butan-1-one can then be brominated at the α-position using a suitable brominating agent, such as bromine in acetic acid or N-bromosuccinimide (NBS) with a catalytic amount of acid.[2]

Experimental Protocol: α-Bromination of 1-(4-chlorophenyl)butan-1-one

-

Materials:

-

1-(4-chlorophenyl)butan-1-one

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial acetic acid or another suitable solvent (e.g., chloroform, carbon tetrachloride)

-

Catalytic amount of HBr (if using NBS)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer.

-

-

Procedure:

-

Dissolve 1-(4-chlorophenyl)butan-1-one (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

-

To this solution, add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise with stirring. Maintain the temperature at or slightly above room temperature. The reaction is often accompanied by the evolution of HBr gas.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into a large volume of cold water.

-

Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with saturated Na₂S₂O₃ solution to remove excess bromine, followed by saturated NaHCO₃ solution to neutralize the acid, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

-

Spectroscopic Characterization (Predicted)

While no experimental spectra are available, the expected spectroscopic features can be predicted based on the molecular structure.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of 7.4-8.0 ppm. - A triplet for the methyl (CH₃) protons around 0.9-1.2 ppm. - A multiplet for the methylene (CH₂) protons adjacent to the methyl group around 1.8-2.2 ppm. - A triplet or doublet of doublets for the methine (CHBr) proton at a downfield shift, likely around 4.5-5.5 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around 190-200 ppm. - Aromatic carbon signals between 128-140 ppm. - Methine carbon attached to bromine (C-Br) signal around 40-50 ppm. - Aliphatic carbon signals for the ethyl group between 10-30 ppm. |

| IR Spectroscopy | - Strong carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic protons around 2850-3100 cm⁻¹. - C-Cl stretching vibration in the fingerprint region. - C-Br stretching vibration, typically below 800 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and characteristic isotopic pattern for the presence of one bromine and one chlorine atom (M, M+2, M+4 peaks). - Fragmentation patterns corresponding to the loss of Br, Cl, and cleavage of the acyl and butyl groups. |

Potential Applications and Biological Activity

α-Bromoketones are versatile intermediates in organic synthesis, primarily due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution.[3]

-

Synthesis of Heterocycles: This class of compounds is widely used in the synthesis of various nitrogen, sulfur, and oxygen-containing heterocycles, many of which form the core of biologically active molecules.[3][4]

-

Drug Discovery: The 4-chlorophenyl moiety is a common feature in many pharmaceutical agents. The introduction of a reactive α-bromo ketone functionality allows for the facile introduction of various pharmacophores through nucleophilic substitution, making this compound a potentially valuable building block for creating libraries of new chemical entities for drug screening.

-

Intermediate in Pharmaceutical Synthesis: While no specific approved drug is directly synthesized from this compound, its structural motifs suggest it could serve as an intermediate in the synthesis of more complex molecules with potential therapeutic activities.

No specific biological activities or signaling pathway interactions have been reported for this compound in the public domain. The general reactivity of α-bromoketones as alkylating agents suggests potential for non-specific biological activity, and appropriate safety precautions should be taken during handling.

Conclusion

This compound is a halogenated butyrophenone with potential as a synthetic intermediate. While detailed experimental data is currently lacking in the scientific literature, this guide provides a robust, scientifically-grounded framework for its synthesis and predicted properties. Researchers interested in this molecule are encouraged to perform the outlined synthetic procedures and conduct thorough characterization to validate the information presented herein and to explore its potential applications in their respective fields.

Disclaimer: The experimental protocols described in this document are based on analogous chemical transformations and have not been specifically optimized for the synthesis of this compound. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to institutional safety guidelines.

References

- 1. 1-(4-CHLOROPHENYL)BUTAN-1-ONE | CAS 4981-63-9 [matrix-fine-chemicals.com]

- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(4-chlorophenyl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(4-chlorophenyl)butan-1-one, a halogenated ketone with potential applications in organic synthesis and drug development. This document details the primary synthesis pathway, reaction mechanism, experimental protocols, and relevant analytical data.

Introduction

This compound is an α-brominated ketone, a class of compounds recognized for their utility as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of the bromine atom at the alpha position to the carbonyl group makes it a reactive electrophile, susceptible to nucleophilic substitution, thus allowing for the introduction of various functional groups. This guide focuses on the most common and efficient method for its preparation: the direct α-bromination of its ketone precursor, 1-(4-chlorophenyl)butan-1-one.

Synthesis Pathway

The synthesis of this compound is typically achieved through the electrophilic α-bromination of 1-(4-chlorophenyl)butan-1-one. This reaction is generally acid-catalyzed and proceeds via an enol intermediate.

Caption: Synthesis of this compound.

Reaction Mechanism

The α-bromination of ketones under acidic conditions proceeds through a well-established multi-step mechanism involving the formation of an enol intermediate.

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.

-

Enol Formation: A base (typically the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of a nucleophilic enol intermediate.

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of bromine (Br₂), which acts as the electrophile.

-

Deprotonation: The resulting intermediate is then deprotonated to regenerate the carbonyl group and yield the final α-brominated ketone product.

Caption: Mechanism of Acid-Catalyzed α-Bromination of a Ketone.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the starting material and the final product, based on established literature procedures for analogous compounds.

Synthesis of 1-(4-chlorophenyl)butan-1-one (Starting Material)

This synthesis is achieved via a Friedel-Crafts acylation reaction.

Materials:

-

Chlorobenzene

-

Butyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add chlorobenzene and dichloromethane.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add butyryl chloride dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Synthesis of this compound

This procedure is adapted from the bromination of similar aromatic ketones.

Materials:

-

1-(4-chlorophenyl)butan-1-one

-

Bromine (Br₂)

-

Dichloromethane (DCM) or Methanol

-

A catalytic amount of 48% hydrobromic acid (HBr) (optional, if using methanol as solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Dissolve 1-(4-chlorophenyl)butan-1-one in dichloromethane (or methanol) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

If using methanol, add a few drops of 48% hydrobromic acid as a catalyst.

-

From the dropping funnel, add a solution of bromine in the same solvent dropwise to the stirred solution at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed.

-

Continue the addition until a faint persistent bromine color is observed.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench any unreacted bromine and acid.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by column chromatography on silica gel.

Data Presentation

Quantitative data for the synthesis of this compound is not extensively reported in the literature. The following table includes data for closely related analogues to provide a comparative reference.

| Compound | Starting Material | Brominating Agent | Solvent | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| This compound | 1-(4-chlorophenyl)butan-1-one | Br₂ | Dichloromethane | Not Reported | Predicted: 7.9 (d, 2H), 7.4 (d, 2H), 5.1 (t, 1H), 2.2-2.0 (m, 2H), 1.1 (t, 3H) | Predicted: 192, 140, 134, 130, 129, 45, 27, 12 |

| 2-Bromo-1-(4-chlorophenyl)propan-1-one | 4'-Chloropropiophenone | Br₂/HBr | Methanol | 98% | 8.00-7.94 (d, 2H), 7.50-7.44 (d, 2H), 5.27-5.19 (q, 1H), 1.92-1.89 (d, 3H) | Not Reported |

| 2-Bromo-1-(4-chlorophenyl)ethanone | 4'-Chloroacetophenone | Br₂ | Not Specified | Not Reported | 7.94 (d, 2H), 7.48 (d, 2H), 4.42 (s, 2H) | 190.2, 140.5, 132.2, 130.3, 129.2, 30.4[1] |

Predicted values are based on the analysis of spectral data from analogous compounds and general principles of NMR spectroscopy.

Conclusion

This technical guide outlines a reliable and efficient pathway for the synthesis of this compound. The described α-bromination of 1-(4-chlorophenyl)butan-1-one is a standard and scalable method for producing this valuable synthetic intermediate. The provided experimental protocols and comparative analytical data serve as a practical resource for researchers and professionals in the fields of organic synthesis and drug development, enabling them to confidently incorporate this compound into their research endeavors. Further investigation into optimizing reaction conditions and a full characterization of the final product are encouraged for specific applications.

References

Technical Guide: 2-Bromo-1-(4-chlorophenyl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data is publicly available for 2-Bromo-1-(4-chlorophenyl)butan-1-one. This guide provides the available information for the target compound and supplements it with detailed, representative data and protocols from its close chemical analogues, primarily 2-Bromo-1-(4-chlorophenyl)ethan-1-one and 2-Bromo-1-(4-chlorophenyl)propan-1-one. This approach offers a robust framework for understanding the chemical characteristics and handling of the target compound.

Chemical Identity and Properties

This compound, also known as 2-bromo-4'-chlorobutyrophenone, is a halogenated ketone. Its chemical structure features a butyrophenone core with a bromine atom at the alpha position to the carbonyl group and a chlorine atom on the phenyl ring.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-bromo-4'-chlorobutyrophenone | N/A |

| CAS Number | 1011-26-3 | N/A |

| Molecular Formula | C₁₀H₁₀BrClO | N/A |

| Molecular Weight | 261.54 g/mol | N/A |

| Appearance | Expected to be a solid or oil | N/A |

Synthesis

The primary route for the synthesis of this compound is the α-bromination of the corresponding ketone, 1-(4-chlorophenyl)butan-1-one (4'-chlorobutyrophenone).

General Synthesis Workflow

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the α-bromination of a substituted acetophenone, which can be adapted for the synthesis of this compound from 1-(4-chlorophenyl)butan-1-one.

Materials:

-

1-(4-chlorophenyl)butan-1-one

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Methanol (CH₃OH)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-(4-chlorophenyl)butan-1-one in a suitable solvent like dichloromethane or methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the stirred solution using a dropping funnel. A few drops of 48% hydrobromic acid can be added as a catalyst if using methanol as a solvent.

-

Allow the reaction mixture to stir at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate until the bromine color disappears.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by column chromatography or recrystallization.

Spectroscopic Data (Representative)

| Spectroscopic Data | Expected/Representative Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-8.0 (d, 2H, Ar-H), 7.4-7.6 (d, 2H, Ar-H), 5.1-5.3 (t, 1H, -CH(Br)-), 2.1-2.3 (m, 2H, -CH₂-), 1.0-1.2 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~190 (C=O), ~140 (Ar-C), ~132 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~45 (-CH(Br)-), ~30 (-CH₂-), ~12 (-CH₃) |

| IR (KBr, cm⁻¹) | ~1690 (C=O stretch), ~1590 (C=C aromatic stretch), ~820 (para-substituted benzene C-H bend) |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) expected at m/z 260/262/264 (due to Br and Cl isotopes) |

Signaling Pathways and Biological Activity

There is no readily available information on the biological activity or associated signaling pathways for this compound. As a halogenated ketone, it is primarily used as a chemical intermediate in the synthesis of more complex molecules, which may have biological activity.

Logical Relationships in Synthesis

The synthesis of the target compound is a straightforward electrophilic substitution at the α-carbon of a ketone.

Caption: Logical steps involved in the α-bromination of a ketone.

2-Bromo-1-(4-chlorophenyl)butan-1-one spectroscopic data

Disclaimer: Publicly available, experimentally verified spectroscopic data for 2-Bromo-1-(4-chlorophenyl)butan-1-one is limited. This guide provides a general synthesis protocol based on established methods for analogous compounds and presents spectroscopic data for a closely related structure, 2-bromo-1-(4-chlorophenyl)ethanone, for illustrative purposes.

Introduction

This compound is an alpha-brominated ketone derivative. Such compounds are versatile intermediates in organic synthesis, serving as precursors for a variety of pharmaceuticals and other complex organic molecules. Their utility stems from the reactivity of the carbon-bromine bond, which allows for facile nucleophilic substitution and the formation of new carbon-carbon and carbon-heteroatom bonds. This document outlines a general procedure for its synthesis and presents available spectroscopic data for a related compound to aid researchers in its potential identification and use.

Experimental Protocol: Synthesis of this compound

The following is a generalized procedure for the alpha-bromination of 1-(4-chlorophenyl)butan-1-one (4-chlorobutyrophenone). The reaction conditions are based on established methods for the synthesis of α-bromoketones.

Reaction Scheme:

Materials:

-

1-(4-chlorophenyl)butan-1-one

-

Pyridine hydrobromide perbromide or N-Bromosuccinimide (NBS)

-

Acetic acid or a suitable solvent (e.g., dichloromethane, chloroform)

-

Stirring apparatus

-

Reaction flask

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-(4-chlorophenyl)butan-1-one (1 equivalent) in glacial acetic acid.

-

To the stirred solution, add the brominating agent (e.g., pyridine hydrobromide perbromide, 1.1 equivalents) portion-wise at room temperature.

-

After the addition is complete, heat the reaction mixture to a temperature between 60-80°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract the product with a suitable organic solvent such as dichloromethane.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by column chromatography or recrystallization.

Spectroscopic Data

¹H NMR Data (CDCl₃, 400 MHz) of 2-bromo-1-(4-chlorophenyl)ethanone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.94 | Doublet | 2H | Aromatic (ortho to C=O) |

| 7.48 | Doublet | 2H | Aromatic (meta to C=O) |

| 4.42 | Singlet | 2H | -CH₂Br |

¹³C NMR Data (CDCl₃, 100 MHz) of 2-bromo-1-(4-chlorophenyl)ethanone

| Chemical Shift (δ) ppm | Assignment |

| 190.2 | C=O |

| 140.5 | Aromatic (quaternary, C-Cl) |

| 132.2 | Aromatic (quaternary, C-C=O) |

| 130.3 | Aromatic (CH, ortho to C=O) |

| 129.2 | Aromatic (CH, meta to C=O) |

| 30.4 | -CH₂Br |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

An In-depth Technical Guide to the NMR Analysis of 2-Bromo-1-(4-chlorophenyl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to the Nuclear Magnetic Resonance (NMR) analysis of 2-Bromo-1-(4-chlorophenyl)butan-1-one, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of closely related analogues and established spectroscopic principles. This document outlines the expected spectral characteristics, provides a detailed experimental protocol for synthesis and NMR analysis, and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from data for analogous compounds, such as 2-bromo-1-(4-chlorophenyl)ethanone, and standard chemical shift correlation tables.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' | ~7.95 | Doublet | ~8.5 |

| H-3', H-5' | ~7.50 | Doublet | ~8.5 |

| H-2 | ~5.10 | Triplet | ~7.0 |

| H-3 | ~2.20 | Sextet | ~7.0 |

| H-4 | ~1.05 | Triplet | ~7.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~192 |

| C-1' | ~138 |

| C-4' | ~140 |

| C-2', C-6' | ~130 |

| C-3', C-5' | ~129 |

| C-2 | ~45 |

| C-3 | ~28 |

| C-4 | ~12 |

Structural and Analytical Workflow Visualizations

To facilitate a deeper understanding of the molecular structure and the analytical process, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

Caption: General workflow for the NMR analysis of a small organic molecule.

Experimental Protocols

A. Synthesis of this compound (General Procedure)

A plausible method for the synthesis of the title compound is the α-bromination of 1-(4-chlorophenyl)butan-1-one.

-

Reaction Setup: To a solution of 1-(4-chlorophenyl)butan-1-one (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 equivalents).

-

Initiation: The reaction can be initiated by the addition of a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or by exposure to UV light.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is filtered to remove succinimide. The filtrate is then washed sequentially with an aqueous solution of sodium thiosulfate, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

B. NMR Sample Preparation and Analysis

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the purified this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

-

Instrumental Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard 30-degree pulse (e.g., zg30).

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

-

Analyze the multiplicities and measure the coupling constants.

-

Correlate the observed signals with the predicted chemical shifts to assign the structure.

-

Uncharted Territory: The Biological Activity of 2-Bromo-1-(4-chlorophenyl)butan-1-one

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological activity of 2-Bromo-1-(4-chlorophenyl)butan-1-one. While this compound is cataloged as a chemical intermediate for organic synthesis, specific data regarding its effects on biological systems, including quantitative metrics, detailed experimental protocols, and associated signaling pathways, remains unpublished.

Currently, information on this compound is largely confined to chemical databases and supplier catalogs, which detail its physical and chemical properties. For instance, it is identified by the CAS number 1011-26-3 and has a molecular formula of C10H10BrClO[]. Its primary utility appears to be as a building block in the synthesis of more complex molecules.

While direct biological data on this compound is absent, the broader class of compounds to which it belongs, α-bromoketones, has been the subject of some biological investigation. Research into α-bromoketone derivatives has indicated potential antibacterial activity[2]. These compounds are recognized as important precursors in the synthesis of various heterocyclic compounds that may exhibit pharmacological properties[3][4][5]. The reactivity of the α-bromo group makes these molecules versatile intermediates in the development of new chemical entities[6][7].

The lack of specific biological data for this compound presents a clear area for future research. Investigations could explore its potential antimicrobial, cytotoxic, or enzyme inhibitory activities, which are plausible given the general characteristics of α-bromoketones.

General Reactivity of α-Bromoketones

The chemical reactivity of α-bromoketones is well-established and provides a foundation for their use in synthesis. The bromine atom positioned alpha to the carbonyl group is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is central to its role as a synthetic intermediate.

A general workflow for the utilization of α-bromoketones in synthetic chemistry can be visualized as follows:

Due to the absence of specific biological data for this compound, it is not possible to provide quantitative data tables or detailed experimental protocols related to its biological activity at this time. Further empirical studies are required to elucidate the biological profile of this compound.

References

- 2. α-Bromoketone derivatives from lithocholic acid: a comprehensive evaluation of their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. fiveable.me [fiveable.me]

Unveiling the Core Mechanism: A Technical Guide to 2-Bromo-1-(4-chlorophenyl)butan-1-one and Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(4-chlorophenyl)butan-1-one is a halogenated ketone that, while not extensively studied for its direct biological effects, holds significant promise as a versatile precursor in the synthesis of a wide array of pharmacologically active molecules. Its intrinsic chemical reactivity, centered around the electrophilic alpha-carbon, allows for its strategic incorporation into various molecular scaffolds. This technical guide elucidates the inferred mechanism of action of this compound, not as a standalone therapeutic agent, but as a critical building block for compounds with potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. The primary focus will be on the role of the alpha-bromoketone moiety in the covalent inhibition of key biological targets, particularly protein tyrosine phosphatases (PTPs).

Introduction: The Chemical Versatility of a Key Intermediate

This compound belongs to the class of α-haloketones, which are well-established as highly useful intermediates in organic synthesis. The presence of a bromine atom adjacent to a carbonyl group renders the α-carbon highly electrophilic and susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility in medicinal chemistry, enabling the construction of complex heterocyclic structures and the covalent modification of biological macromolecules. Its primary applications lie in its ability to serve as a precursor for fine chemicals and pharmaceuticals, including the synthesis of heterocycles and the alkylation of amines and thiols.[1]

Inferred Mechanism of Action: Covalent Inhibition of Protein Tyrosine Phosphatases

While direct pharmacological studies on this compound are scarce, its mechanism of action can be inferred from the well-documented activity of the α-bromoketone functional group. This moiety is a classic example of a reactive electrophile capable of forming covalent bonds with nucleophilic residues in protein active sites. A prominent class of enzymes susceptible to such inhibition is the protein tyrosine phosphatase (PTP) family.

PTPs are crucial regulators of signal transduction pathways, and their aberrant activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.[2][3][4][5] The catalytic mechanism of PTPs involves a nucleophilic cysteine residue in the active site. The electrophilic α-carbon of an α-bromoketone, such as that in derivatives of this compound, can be attacked by the thiolate anion of this cysteine residue. This results in the formation of a stable covalent bond, leading to irreversible inhibition of the enzyme.[2][3]

Synthetic Applications in Drug Discovery

The true value of this compound lies in its role as a scaffold for the synthesis of diverse, biologically active compounds.

Synthesis of Antimicrobial Agents

The α-bromoketone core is a key starting material for the synthesis of various heterocyclic compounds known to possess antimicrobial properties. For instance, analogs such as 2-bromo-1-(4-chlorophenyl)ethanone are utilized in the synthesis of Mannich bases and conazole derivatives. These resulting compounds have demonstrated significant activity against a range of bacteria and fungi.[6] The mechanism of action for these derivatives often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Development of Antitumor Agents

Derivatives of related α-bromoketones, such as 2-bromo-1-tetralone, have been investigated for their potential as antitumor agents. These compounds can be administered via injection and have shown promise in preclinical models.[7] The proposed mechanism for their anticancer activity may involve the alkylation of nucleophilic sites on DNA or the inhibition of enzymes crucial for cancer cell proliferation, such as PTPs.

Experimental Protocols: A Generalized Approach

While specific protocols for this compound are proprietary or embedded within broader synthetic schemes, a general procedure for the synthesis of α-bromoketones and their subsequent reactions can be outlined.

General Synthesis of α-Bromoketones

The synthesis of α-bromoketones typically involves the reaction of the corresponding ketone with a brominating agent, such as bromine in a suitable solvent like ethyl ether or carbon disulfide.

Protocol:

-

Dissolve the starting ketone (e.g., 1-(4-chlorophenyl)butan-1-one) in an appropriate solvent (e.g., ethyl ether).

-

Add a brominating agent (e.g., bromine) dropwise to the solution at room temperature with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Neutralize the organic extract, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude α-bromoketone.[7]

General Protocol for Nucleophilic Substitution

The α-bromo position is readily substituted by various nucleophiles to generate a diverse library of compounds.

Protocol:

-

Dissolve the α-bromoketone in a suitable solvent (e.g., ethanol, DMF).

-

Add the desired nucleophile (e.g., an amine, thiol, or heterocyclic precursor).

-

The reaction may be heated or stirred at room temperature, depending on the reactivity of the nucleophile.

-

Monitor the reaction by TLC.

-

Upon completion, the product can be isolated by precipitation, extraction, or column chromatography.

Quantitative Data

As of the latest literature review, specific quantitative bioactivity data (e.g., IC50, EC50) for this compound or its direct derivatives are not publicly available. The existing data pertains to broader classes of compounds synthesized from similar α-bromoketone precursors. For instance, Mannich bases derived from related compounds have shown minimum inhibitory concentrations (MICs) in the range of 0.24 to 3.9 µg/mL against various microbial strains.[6]

| Compound Class | Biological Activity | Quantitative Data (Example) | Reference |

| Mannich Bases | Antimicrobial | MIC: 0.24 - 3.9 µg/mL | [6] |

| 2-bromo-1-tetralone derivatives | Antifungal | Superior to griseofulvin (MIC determined) | [7] |

Conclusion and Future Directions

This compound is a valuable synthetic intermediate with significant potential in drug discovery. Although its direct biological activity is not well-characterized, its chemical properties strongly suggest that its derivatives could act as covalent inhibitors of enzymes such as protein tyrosine phosphatases. The versatility of the α-bromoketone moiety allows for the synthesis of a wide range of compounds with potential antimicrobial, anti-inflammatory, and anticancer activities.

Future research should focus on the synthesis and biological evaluation of a focused library of compounds derived from this compound. In particular, screening these derivatives against a panel of PTPs could validate the inferred mechanism of action and potentially lead to the discovery of novel therapeutic agents. Detailed structure-activity relationship (SAR) studies would be crucial in optimizing the potency and selectivity of these compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent inhibition of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of protein tyrosine phosphatases: next-generation drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein-tyrosine phosphatases: structure, mechanism, and inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EP0125695B1 - 2-bromo-1-tetralone derivatives - Google Patents [patents.google.com]

Navigating the Chemical Landscape of Brominated Chlorophenyl Ketones: A Technical Guide

An In-depth Examination of 2-Bromo-1-(4-chlorophenyl)butan-1-one and Its Closely Related Analogues for Researchers, Scientists, and Drug Development Professionals.

The compound "this compound" presents a notable case of ambiguity within chemical literature and databases. While this specific nomenclature is sparsely documented, extensive research reveals a close association with three well-characterized, yet distinct, chemical entities: 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one , 2-Bromo-1-(4-chlorophenyl)propan-1-one , and 2-Bromo-1-(4-chlorophenyl)ethan-1-one . This guide provides a comprehensive technical overview of these three compounds, addressing the likely intended subjects of interest for researchers in drug discovery and organic synthesis.

This document serves as a detailed resource, summarizing the available quantitative data, outlining experimental protocols, and visualizing key synthetic pathways to facilitate a deeper understanding and application of these versatile chemical intermediates.

Comparative Physicochemical Properties

The fundamental physicochemical characteristics of the three brominated chlorophenyl ketones are summarized below, highlighting their structural differences.

| Property | 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one | 2-Bromo-1-(4-chlorophenyl)propan-1-one | 2-Bromo-1-(4-chlorophenyl)ethan-1-one |

| CAS Number | 3760-66-5[1][2][3] | 877-37-2 | 536-38-9[4][5] |

| Molecular Formula | C10H9BrCl2O[1][2] | C9H8BrClO | C8H6BrClO[4][5] |

| Molecular Weight | 295.99 g/mol [2] | 247.52 g/mol | 233.49 g/mol [4] |

| IUPAC Name | 2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one[2] | 2-bromo-1-(4-chlorophenyl)propan-1-one | 2-bromo-1-(4-chlorophenyl)ethanone[5] |

| Synonyms | 2-Bromo-4,4'-dichlorobutyrophenone[2] | 2-Bromo-4'-chloropropiophenone | 4-Chlorophenacyl bromide, p-Chlorophenacyl bromide[4][6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of these compounds are crucial for their application in research and development.

Synthesis of 2-Bromo-1-(4-chlorophenyl)propan-1-one

A common method for the synthesis of 2-Bromo-1-(4-chlorophenyl)propan-1-one involves the bromination of 4'-chloropropiophenone.[7][8]

Materials:

-

4'-chloropropiophenone

-

Bromine

-

Chloroform

-

Aluminium chloride (anhydrous, small amount as catalyst)

-

Petroleum ether

Procedure:

-

Dissolve 4'-chloropropiophenone (0.1 mol) in 100 ml of chloroform.

-

Add a small amount of anhydrous aluminium chloride to the solution.

-

Add a solution of bromine (0.1 mol) in 20 ml of chloroform dropwise to the mixture.

-

Stir the reaction mixture overnight.

-

After the reaction is complete, filter the mixture.

-

Evaporate the filtrate to obtain a crystalline residue.

-

Wash the residue with petroleum ether to yield the final product.

Synthesis of 2-Bromo-1-(4-chlorophenyl)ethan-1-one

An alternative green chemistry approach for the synthesis of α-bromo aromatic ketones, including 2-Bromo-1-(4-chlorophenyl)ethanone, utilizes ultrasound.[9]

Materials:

-

1-(4-chlorophenyl)ethanone (Acetophenone derivative)

-

N-bromosuccinimide (NBS)

-

PEG-400

-

Water

Procedure:

-

Add a mixture of the acetophenone derivative (1.0 eq) and N-bromosuccinimide (1.0 eq) to PEG-400 and water.

-

Stir the reaction mixture and place it under sonication using an ultrasonic horn at 80 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reactant is consumed, extract the reaction mass with dichloromethane.

-

Evaporate the dichloromethane layer under reduced vacuum to obtain the final product.

Analytical Methods: HPLC for 2-Bromo-1-(4-chlorophenyl)ethan-1-one

A reverse-phase High-Performance Liquid Chromatography (HPLC) method can be employed for the analysis of 2-Bromo-1-(4-chlorophenyl)ethan-1-one.[10]

Column: Newcrom R1 HPLC column Mobile Phase:

-

Acetonitrile (MeCN)

-

Water

-

Phosphoric acid (Note: For Mass-Spectrometry compatible applications, replace phosphoric acid with formic acid.)

Applications in Organic Synthesis & Drug Discovery

These brominated ketones are highly valued as intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. Their reactivity, primarily due to the alpha-bromine atom, allows for diverse chemical transformations.

2-Bromo-1-(4-chlorophenyl)ethan-1-one is a versatile building block used in:

-

Nucleophilic Substitution Reactions: The bromine atom is readily displaced by various nucleophiles, enabling the introduction of different functional groups.[4]

-

Alkylation: It is used to alkylate amines, thiols, and other nucleophilic species.[4]

-

Synthesis of Heterocycles: It serves as a precursor for a variety of heterocyclic compounds.[4]

-

Synthesis of Chalcones: It can be used in the Claisen-Schmidt condensation to produce chalcone derivatives, which are known for their broad pharmacological activities.[11][12][13][14]

2-Bromo-1-(4-chlorophenyl)propan-1-one is a known precursor in the synthesis of cathinone derivatives, such as 4-chloromethcathinone.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic workflows involving these compounds.

Caption: General workflow for the synthesis of chalcones.

Caption: Nucleophilic substitution reaction schematic.

Caption: Synthesis pathway of 4-Chloromethcathinone.

References

- 1. 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one - High purity | EN [georganics.sk]

- 2. 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one | C10H9BrCl2O | CID 107167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-BROMO-1-(4-CHLOROPHENYL)ETHAN-1-ONE | CAS 536-38-9 [matrix-fine-chemicals.com]

- 6. 2-Bromo-4'-chloroacetophenone(536-38-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 2-bromo-4-chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rjptonline.org [rjptonline.org]

Methodological & Application

Synthesis of Biologically Relevant Heterocycles from 2-Bromo-1-(4-chlorophenyl)butan-1-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various biologically significant heterocycles, including thiazoles, imidazoles, and pyrimidines, using 2-Bromo-1-(4-chlorophenyl)butan-1-one as a key starting material. The synthesized heterocyclic scaffolds are of great interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.

Introduction

α-Haloketones are versatile building blocks in organic synthesis, renowned for their utility in the construction of a diverse array of heterocyclic systems. The title compound, this compound, possesses two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution. This dual reactivity allows for its use in various cyclocondensation reactions to form five- and six-membered heterocyclic rings. These heterocycles are prevalent in numerous FDA-approved drugs and are considered privileged structures in drug discovery. This document outlines key synthetic routes to thiazole, imidazole, and pyrimidine derivatives from this readily accessible α-bromoketone.

Synthesis of 2-Amino-4-(4-chlorophenyl)-5-ethylthiazole

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. The reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing reactant, most commonly thiourea, to yield 2-aminothiazoles. These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

Experimental Protocol

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (saturated aqueous solution)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) in ethanol (15 mL).

-

To this solution, add thiourea (1.2 mmol).

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.

-

The resulting precipitate is collected by vacuum filtration and washed with cold water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 2-amino-4-(4-chlorophenyl)-5-ethylthiazole.

Quantitative Data

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | Thiourea | Ethanol | Reflux | 3-5 | 85-95 | [1] (adapted) |

| 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone | Thiourea | Ethanol | Reflux | 2 | ~90 | [1] |

| 2-Bromoacetophenone | Thiourea | Methanol | Reflux | 0.5 | >99 | [3] |

Experimental Workflow for Hantzsch Thiazole Synthesis

Caption: Workflow for the synthesis of 2-amino-4-(4-chlorophenyl)-5-ethylthiazole.

Synthesis of 4-(4-chlorophenyl)-5-ethyl-1H-imidazole

Imidazoles are another class of heterocyclic compounds with significant pharmacological importance, found in drugs such as the antifungal agent ketoconazole and the anti-ulcer drug cimetidine.[4] A common method for the synthesis of substituted imidazoles involves the reaction of an α-haloketone with an amidine or formamidine.

Experimental Protocol

Materials:

-

This compound

-

Formamidine hydrochloride

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask, add formamidine hydrochloride (1.5 mmol) and potassium carbonate (2.0 mmol).

-

Heat the reaction mixture at 100-120 °C for 4-6 hours with stirring. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 4-(4-chlorophenyl)-5-ethyl-1H-imidazole.

Quantitative Data

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | Formamidine HCl | K₂CO₃ | DMF | 100-120 | 4-6 | 70-85 (est.) | General Method |

| 2-Chloro-1-(4-chlorophenyl)ethanone | 1,3-Di-o-tolylguanidine | Et₃N | ChCl/urea | 80 | 6 | 91 | [5] |

| α-Haloketone | Amidine | K₂CO₃ | DMF | 80-100 | 2-4 | 60-90 | General Method |

Reaction Pathway for Imidazole Synthesis

Caption: Simplified reaction pathway for imidazole synthesis.

Synthesis of Pyrimidine Derivatives

Pyrimidine and its derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are found in a wide range of pharmaceuticals, including anticancer and antiviral drugs.[6][7][8] One of the classical methods for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine, urea, or thiourea.[6] α-Bromo ketones can be used as precursors to 1,3-dicarbonyl synthons.

Experimental Protocol (Representative)

Materials:

-

This compound

-

Urea or Thiourea

-

Sodium ethoxide

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.1 mmol) in absolute ethanol (15 mL) under an inert atmosphere.

-

To this solution, add urea or thiourea (1.0 mmol) and stir until dissolved.

-

Add this compound (1.0 mmol) dropwise to the reaction mixture.

-

Heat the mixture to reflux for 6-8 hours.

-

After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is separated, dried, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to yield the corresponding pyrimidine derivative.

Quantitative Data

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | Urea/Thiourea | Sodium Ethoxide | Ethanol | Reflux | 6-8 | 50-70 (est.) | [6] (adapted) |

| 1,3-Diketone | Amidine | Base | Various | Various | Various | 40-80 | [6] |

Logical Flow of Pyrimidine Synthesis

Caption: Logical flow from reactants to pyrimidine product.

Applications in Drug Development

The heterocyclic cores synthesized from this compound are of significant interest in drug discovery.

-

Thiazole derivatives are known for their broad-spectrum antimicrobial, antifungal, anti-inflammatory, and anticancer activities. The 2-aminothiazole scaffold is a key component in several approved drugs and clinical candidates.[9][10]

-

Imidazole-containing compounds have a wide range of therapeutic applications, including as antifungal agents, H2-receptor antagonists for treating ulcers, and antihypertensive agents. Their ability to coordinate with metal ions in enzymes makes them attractive pharmacophores.[4][5]

-

Pyrimidine derivatives are central to a vast number of therapeutic agents, particularly in oncology and virology. Their structural similarity to the nucleobases of DNA and RNA allows them to act as antimetabolites, inhibiting nucleic acid synthesis.[6][11]

The 4-chlorophenyl and ethyl substituents on the synthesized heterocycles can be further modified to optimize their pharmacological properties, such as potency, selectivity, and pharmacokinetic profile, making them valuable scaffolds for the development of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. nbinno.com [nbinno.com]

- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols: 2-Bromo-1-(4-chlorophenyl)butan-1-one in Organic Synthesis

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-chlorophenyl)butan-1-one is a halogenated ketone that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive bromine atom alpha to a carbonyl group and a substituted phenyl ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This document provides an overview of its potential applications, particularly in the construction of heterocyclic compounds and other intermediates relevant to medicinal chemistry and drug discovery. While detailed, specific experimental protocols and quantitative data for this particular analog are not widely available in the public domain, this guide extrapolates its reactivity based on the well-established chemistry of similar α-bromoketones.

Key Applications in Organic Synthesis

The primary utility of this compound lies in its susceptibility to nucleophilic substitution and its role as an electrophile in various condensation reactions. These reactions enable the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Heterocyclic Compounds

α-Bromoketones are classical precursors for the synthesis of a multitude of heterocyclic systems, which are core scaffolds in many pharmaceutical agents. This compound can be utilized in reactions such as:

-

Hantzsch Thiazole Synthesis: Reaction with a thioamide to yield substituted thiazoles.

-

Imidazo[1,2-a]pyridine Synthesis: Condensation with 2-aminopyridines to form bicyclic imidazole derivatives.

-

Favorskii Rearrangement: Treatment with a base to yield carboxylic acid derivatives, which can be further elaborated.

Nucleophilic Substitution Reactions

The bromine atom in this compound is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of functionalities such as:

-

Amines (primary and secondary)

-

Thiols

-

Azides

-

Hydroxides

-

Carboxylates

These substitution reactions are fundamental in building molecular complexity and accessing a range of chemical entities for screening and development.

Experimental Protocols (General Procedures)

The following are generalized protocols for reactions involving α-bromoketones, which can be adapted for this compound. Optimization of reaction conditions (solvent, temperature, base, and reaction time) is typically required for specific substrates.

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine